Nilotinib-d6
Nilotinib-d6
Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph+ ALL), even in patients who are resistant to the first generation drug, imatinib (Gleevec;). Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl).
Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl).
Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl).
Brand Name:
Vulcanchem
CAS No.:
1268356-17-7
VCID:
VC0125709
InChI:
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Molecular Formula:
C28H22F3N7O
Molecular Weight:
535.564
Nilotinib-d6
CAS No.: 1268356-17-7
Cat. No.: VC0125709
Molecular Formula: C28H22F3N7O
Molecular Weight: 535.564
* For research use only. Not for human or veterinary use.
Specification
| Description | Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph+ ALL), even in patients who are resistant to the first generation drug, imatinib (Gleevec;). Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl). Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl). |
|---|---|
| CAS No. | 1268356-17-7 |
| Molecular Formula | C28H22F3N7O |
| Molecular Weight | 535.564 |
| IUPAC Name | 2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |
| Standard InChI | InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D |
| Standard InChI Key | HHZIURLSWUIHRB-AGINCAKFSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
| Appearance | Assay:≥99% deuterated forms (d1-d6)A solid |
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